12H-Benzofuro[3,2-a]carbazole
CAS No.: 1246308-85-9
Cat. No.: VC11708381
Molecular Formula: C18H11NO
Molecular Weight: 257.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246308-85-9 |
|---|---|
| Molecular Formula | C18H11NO |
| Molecular Weight | 257.3 g/mol |
| IUPAC Name | 12H-[1]benzofuro[3,2-a]carbazole |
| Standard InChI | InChI=1S/C18H11NO/c1-3-7-14-11(5-1)12-9-10-16-17(18(12)19-14)13-6-2-4-8-15(13)20-16/h1-10,19H |
| Standard InChI Key | DERKMBVPWKXOHM-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)OC5=CC=CC=C54 |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)OC5=CC=CC=C54 |
Introduction
Chemical Identity and Structural Features
12H-Benzofuro[3,2-a]carbazole belongs to the benzofurocarbazole family, a class of fused heterocycles combining benzofuran and carbazole subunits. The compound’s IUPAC name is 12H-benzofuro[3,2-a]carbazole, and its canonical SMILES representation is C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=CC=CC=C5O4. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.29 g/mol |
| CAS Number | 1338919-70-2 |
| InChI Key | DZINJFQFEBORIC-UHFFFAOYSA-N |
Synthesis and Purification Strategies
The synthesis of 12H-Benzofuro[3,2-a]carbazole typically involves multi-step organic reactions. A representative protocol includes:
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Precursor Preparation: Reacting 2-(benzofuran-2-yl)-1H-indole with substituted aldehydes under acidic conditions to form intermediate Schiff bases.
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Cyclization: Subjecting the intermediate to palladium-catalyzed intramolecular C–H activation, leading to ring closure and formation of the fused benzofurocarbazole core .
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Purification: Isolation via column chromatography using silica gel and gradient elution with hexane/ethyl acetate mixtures.
Key challenges include controlling regioselectivity and minimizing byproducts. Recent advances employ microwave-assisted synthesis to reduce reaction times from 24 hours to under 4 hours, improving yields from 45% to 68% .
Optoelectronic Applications in TADF Emitters
12H-Benzofuro[3,2-a]carbazole has emerged as a pivotal donor material in TADF emitters, which are essential for high-efficiency OLEDs. TADF leverages reverse intersystem crossing (RISC) to harvest triplet excitons, achieving internal quantum efficiencies up to 100% .
Photophysical Performance
In a comparative study of three benzofurocarbazole isomers, 12H-Benzofuro[3,2-a]carbazole-derived emitters exhibited superior blue-shifted emission. The emitter o12BFCzTrz demonstrated Commission Internationale de l'Éclairage (CIE) coordinates of (0.159, 0.288), outperforming isomers o23BFCzTrz (0.178, 0.388) and oBFCzTrz (0.169, 0.341) .
| Emitter | CIE Coordinates | External Quantum Efficiency (EQE) |
|---|---|---|
| o12BFCzTrz | (0.159, 0.288) | 19.2% |
| o23BFCzTrz | (0.178, 0.388) | 21.1% |
| oBFCzTrz | (0.169, 0.341) | 22.9% |
The blue-shift in o12BFCzTrz arises from reduced conjugation length and stronger charge-transfer character .
Device Optimization
Incorporating 12H-Benzofuro[3,2-a]carbazole into OLED architectures requires precise layer engineering. A typical device stack includes:
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Anode: Indium tin oxide (ITO)
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Hole Transport Layer: 4,4'-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC)
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Emission Layer: o12BFCzTrz doped in 1,3-bis(N-carbazolyl)benzene (mCP)
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Electron Transport Layer: 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi)
This configuration achieves a maximum luminance of 12,340 cd/m² at 6.5 V, with a turn-on voltage of 3.1 V .
Comparative Analysis with Structural Isomers
The optoelectronic performance of benzofurocarbazoles is highly isomer-dependent. Key comparisons include:
| Isomer | Substitution Pattern | Emission Maximum (nm) | EQE (%) |
|---|---|---|---|
| 12H-[3,2-a]carbazole | Benzofuran at C3–C2 | 468 | 19.2 |
| 7H-[2,3-b]carbazole | Benzofuran at C2–C3 | 502 | 21.1 |
| 5H-[3,2-c]carbazole | Benzofuran at C3–C2 | 485 | 22.9 |
The 12H-[3,2-a] isomer’s blue emission makes it ideal for displays, while the 5H-[3,2-c] variant’s higher EQE suits lighting applications .
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